molecular formula C17H17FN6O3 B279867 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No.: B279867
M. Wt: 372.4 g/mol
InChI Key: LREWEEUTLJXHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and neurodegeneration. It inhibits the activity of histone deacetylases (HDACs) that play a crucial role in the regulation of gene expression and cell growth. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the production of pro-inflammatory cytokines. It further inhibits the activity of monoamine oxidase (MAO) that is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). It further reduces oxidative stress and inflammation in the brain by increasing the levels of antioxidant enzymes and reducing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has demonstrated promising results in various studies. However, it also has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy. Its potential toxicity and side effects also need to be evaluated before its clinical application.

Future Directions

There are several future directions for the research on 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide. One direction is to explore its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to optimize its chemical structure to enhance its efficacy and reduce its toxicity. Furthermore, its pharmacokinetics and pharmacodynamics need to be studied in detail to understand its mechanism of action and optimize its dosing regimen. Finally, its clinical efficacy and safety need to be evaluated in human trials to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with 1-(2-fluorobenzyl)-3-(pyrazol-1-yl)acetone in the presence of a suitable coupling agent and a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

Molecular Formula

C17H17FN6O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C17H17FN6O3/c1-11-17(24(26)27)12(2)23(20-11)10-16(25)19-15-7-8-22(21-15)9-13-5-3-4-6-14(13)18/h3-8H,9-10H2,1-2H3,(H,19,21,25)

InChI Key

LREWEEUTLJXHBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)C)[N+](=O)[O-]

Origin of Product

United States

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